Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate
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Overview
Description
Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a benzoate group substituted with a hydroxy group at the 4-position and an ethylamino methyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate typically involves the esterification of 3-((ethylamino)methyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-((ethylamino)methyl)-4-oxobenzoic acid.
Reduction: 3-((ethylamino)methyl)-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the ethylamino methyl group, resulting in different chemical and biological properties.
Ethyl 3-((ethylamino)methyl)-4-hydroxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate is unique due to the presence of both a hydroxy group and an ethylamino methyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H15NO3 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-(ethylaminomethyl)-4-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-12-7-9-6-8(11(14)15-2)4-5-10(9)13/h4-6,12-13H,3,7H2,1-2H3 |
InChI Key |
IKLXPGZZXJZWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
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